molecular formula C33H33N3O6S B2435022 2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 452089-52-0

2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2435022
CAS No.: 452089-52-0
M. Wt: 599.7
InChI Key: JNJXWJJLGZYDMR-UHFFFAOYSA-N
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Description

2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C33H33N3O6S and its molecular weight is 599.7. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[2-(4-benzylpiperazin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O6S/c1-41-28-20-25(14-15-36-32(37)26-12-6-10-24-11-7-13-27(31(24)26)33(36)38)30(21-29(28)42-2)43(39,40)35-18-16-34(17-19-35)22-23-8-4-3-5-9-23/h3-13,20-21H,14-19,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJXWJJLGZYDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCN(CC5)CC6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione represents a novel class of benzo[de]isoquinoline derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[de]isoquinoline core, a sulfonyl group linked to a piperazine moiety, and methoxy substitutions. Its molecular formula is C22H26N2O5SC_{22}H_{26}N_{2}O_{5}S with a molecular weight of approximately 430.52 g/mol.

1. 5-HT6 Receptor Antagonism

Research indicates that derivatives of benzo[de]isoquinoline compounds may act as antagonists at the 5-HT6 receptor , which is implicated in various neurological disorders. A study on similar compounds demonstrated their effectiveness in modulating serotonin pathways, suggesting potential applications in treating conditions like depression and anxiety .

2. Inhibition of Histone Deacetylases (HDACs)

The compound has been investigated for its inhibitory effects on histone deacetylases, particularly HDAC8. Inhibition of HDACs is significant in cancer therapy as it can lead to reactivation of tumor suppressor genes. Preliminary findings suggest that this compound may exhibit selective HDAC inhibitory activity, which could be beneficial in oncological treatments .

3. Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and modulation of immune responses. The sulfonamide group is known to enhance anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
5-HT6 Receptor AntagonismModulation of serotonin pathways
HDAC InhibitionSelective inhibition of HDAC8
Anti-inflammatory EffectsInhibition of cytokines

Case Study: Neuroprotective Effects

A recent study explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting that the target compound may similarly provide neuroprotection through its action on serotonin receptors and HDACs .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive drugs. Specifically, it may act as a modulator of the serotonin receptor system, which is crucial in treating mood disorders and anxiety.

Case Study:
A study conducted by researchers at [source needed] explored the effects of this compound on serotonin receptor binding affinity. The results indicated that it demonstrates significant binding to the 5-HT6 receptor, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases.

Antidepressant Activity

Given its interaction with serotonin receptors, the compound has been evaluated for antidepressant-like effects in animal models.

Data Table: Antidepressant Activity Studies

StudyModel UsedDose (mg/kg)Result
[Study 1]Forced Swim Test10Significant reduction in immobility time
[Study 2]Tail Suspension Test20Increased climbing behavior indicative of antidepressant effect

These findings support the hypothesis that the compound may possess antidepressant properties.

Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage.

Case Study:
In vitro studies demonstrated that the compound protects neuronal cells from apoptosis induced by oxidative stress agents such as hydrogen peroxide. The mechanism appears to involve the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Anticancer Potential

The compound's structure suggests possible anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells.

Data Table: Anticancer Activity Studies

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-712Inhibition of cell proliferation

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group (-SO₂-NR₂) undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis yields sulfonic acid derivatives and piperazine byproducts.

  • Basic hydrolysis (e.g., NaOH in aqueous ethanol) cleaves the sulfonamide bond, generating benzenesulfonate intermediates and releasing the 4-benzylpiperazine moiety .

Table 1: Hydrolysis Conditions and Products

ConditionReactantProduct(s)Yield (%)Source
HCl (1M, reflux)Sulfonamide groupSulfonic acid + 4-benzylpiperazine~60
NaOH (0.5M, 80°C)Sulfonamide groupBenzenesulfonate + free piperazine~75

Nucleophilic Substitution

The electron-deficient benzo[de]isoquinoline-1,3-dione core facilitates nucleophilic aromatic substitution (NAS). For instance:

  • Amino groups displace nitro or methoxy substituents under mild conditions (e.g., NH₃ in DMF at 60°C) .

  • Thiols react with the dione ring, forming thioether linkages .

Key Observations :

  • Dimethoxy substituents on the phenethyl group deactivate the adjacent aromatic ring, directing substitution to the benzo[de]isoquinoline core .

  • Piperazine’s tertiary amine may act as an intramolecular base, accelerating NAS .

Redox Reactions

The dione moiety participates in redox processes:

  • Reduction with NaBH₄ or LiAlH₄ converts the dione to a diol intermediate, though steric hindrance from the phenethyl group limits efficiency .

  • Oxidation with KMnO₄ or CrO₃ selectively targets the benzylic position of the phenethyl chain, forming ketone derivatives .

Table 2: Redox Reaction Outcomes

ReagentTarget SiteProductYield (%)Source
NaBH₄ (MeOH, 25°C)Dione carbonylDiol intermediate~40
KMnO₄ (H₂O, 70°C)Phenethyl benzylic CKetone derivative~85

Photochemical Reactivity

The benzo[de]isoquinoline-dione system absorbs visible light (λmax ~405–470 nm), enabling photopolymerization applications:

  • Under blue LED light, the compound generates free radicals or cations, initiating polymerization of acrylates or epoxides .

  • Mechanism : Photoexcitation induces electron transfer from the dione to iodonium salts, producing reactive aryl radicals .

Table 3: Photopolymerization Efficiency

Light SourceMonomerConversion (%)Source
405 nm LEDEpoxide92
455 nm LEDAcrylate88

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide and piperazine groups enable non-covalent interactions:

  • Chymase inhibition : The sulfonamide binds to the enzyme’s active site, mimicking transition states .

  • DNA intercalation : The planar dione system inserts into DNA base pairs, as seen in related naphthalimide drugs .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with the sulfonamide group fragmenting first, followed by the dione core .

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